L-Aspoxicillin trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

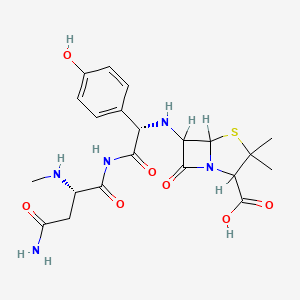

L-Aspoxicillin trihydrate, also known as this compound, is a useful research compound. Its molecular formula is C21H27N5O7S and its molecular weight is 493.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

L-Aspoxicillin trihydrate is utilized in several key areas of research:

1. Chemistry

- Analytical Chemistry : It serves as a reference compound for method development and validation in analytical procedures, allowing researchers to establish reliable testing methods for antibiotic potency and purity .

2. Biology

- Bacterial Resistance Studies : The compound is instrumental in investigating mechanisms of bacterial resistance, contributing to the development of new antibiotics that can overcome resistant strains .

3. Medicine

- Antibacterial Treatment : L-Aspoxicillin is explored for its efficacy in treating various bacterial infections. It is particularly significant in combination therapies aimed at enhancing treatment outcomes against resistant bacteria .

4. Pharmaceutical Industry

- Quality Control : It is employed as a standard in quality control processes during the production of pharmaceutical formulations, ensuring consistency and reliability in drug manufacturing .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important parameters relevant to its clinical use:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 60% |

| Peak Plasma Concentration | 10.3 μg/mL |

| Time to Peak Concentration | 1.5 hours |

| Half-Life | 55 minutes |

| Volume of Distribution | 27.7 L |

| Protein Binding | 17% |

These parameters indicate that L-Aspoxicillin is rapidly absorbed and achieves therapeutic concentrations efficiently .

Clinical Applications

This compound has been effectively used in treating various infections caused by susceptible bacteria:

- Respiratory Tract Infections : Effective against pathogens responsible for pneumonia.

- Skin and Soft Tissue Infections : Demonstrated efficacy against Staphylococcus species.

- Urinary Tract Infections : Effective against common uropathogens .

Case Studies

Several studies have documented the effectiveness of this compound in clinical settings:

- Pediatric Use : A study focused on intravenous administration in pediatric patients indicated favorable outcomes in treating severe bacterial infections, highlighting its safety and efficacy profile .

- Combination Therapy : Research has shown enhanced effectiveness when L-Aspoxicillin is used alongside other antibiotics, particularly in cases involving resistant strains .

- Pharmacological Studies : Investigations into its pharmacodynamics have demonstrated significant antibacterial activity against both Gram-positive and certain Gram-negative bacteria, reinforcing its utility as a therapeutic agent .

Propriétés

Numéro CAS |

63329-59-9 |

|---|---|

Formule moléculaire |

C21H27N5O7S |

Poids moléculaire |

493.5 g/mol |

Nom IUPAC |

6-[[(1S)-2-[[(2S)-4-amino-2-(methylamino)-4-oxobutanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)24-13(9-4-6-10(27)7-5-9)17(30)25-16(29)11(23-3)8-12(22)28/h4-7,11,13-15,19,23-24,27H,8H2,1-3H3,(H2,22,28)(H,32,33)(H,25,29,30)/t11-,13-,14?,15?,19?/m0/s1 |

Clé InChI |

ATPVSNJCPGPJGO-XUXOXWKISA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(C3=CC=C(C=C3)O)C(=O)NC(=O)C(CC(=O)N)NC)C(=O)O)C |

SMILES isomérique |

CC1(C(N2C(S1)C(C2=O)N[C@@H](C3=CC=C(C=C3)O)C(=O)NC(=O)[C@H](CC(=O)N)NC)C(=O)O)C |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(C3=CC=C(C=C3)O)C(=O)NC(=O)C(CC(=O)N)NC)C(=O)O)C |

Key on ui other cas no. |

63358-51-0 |

Synonymes |

aspoxicillin N(4)-methyl-D-asparaginylamoxicillin TA 058 TA-058 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.